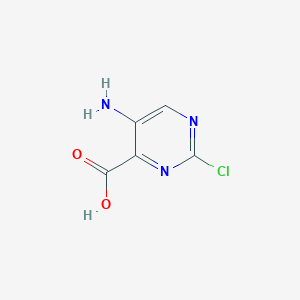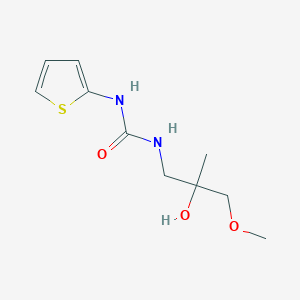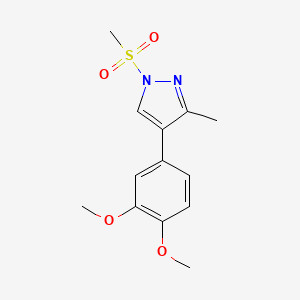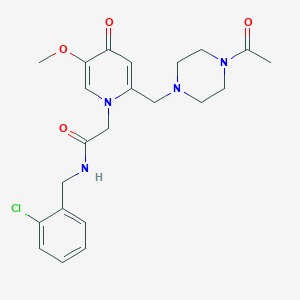![molecular formula C23H22N4O3S B2516457 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide CAS No. 1171955-59-1](/img/structure/B2516457.png)
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide" is a complex molecule that may be related to various derivatives synthesized for their potential biological activities. Although the exact compound is not directly mentioned in the provided papers, similar compounds with pyrazole moieties and carboxamide groups have been synthesized and studied for their antioxidant, antimicrobial, and cytotoxic activities .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting with the formation of Schiff's bases, followed by reactions with different reagents such as ethyl cyanoacetate, amines, and carboxylic acids to yield various derivatives . For example, the synthesis of 2-(1,5,6-trimethyl-1H-benzo[d]imidazole-2-carbonyl)-2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives involves the reaction of carbohydrazide with aldehydes to form Schiff's bases, which are then reacted with ethyl cyanoacetate to yield the pyrazole-4-carbonitriles .
Molecular Structure Analysis
The molecular structures of synthesized compounds are characterized using spectroscopic methods and, in some cases, X-ray crystallography . The crystal packing is often stabilized by hydrogen bonds and other intermolecular interactions such as C–H⋯π and lone pair⋯π contacts . These interactions are crucial for the stability and properties of the compounds.
Chemical Reactions Analysis
The synthesized compounds can undergo further chemical reactions depending on their functional groups. For instance, carboxamides can be derived from carboxylic acids by reacting with amines . The reactivity of these compounds is also influenced by the presence of substituents on the pyrazole ring and the nature of the carboxamide group.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of different functional groups such as carboxamide, pyrazole, and benzothiazole contributes to their potential biological activities. The compounds exhibit a range of activities, including antioxidant, antimicrobial, and cytotoxic effects . The quantitative structure–activity relationships (QSAR) and molecular docking studies suggest a correlation between molecular descriptors and biological activities .
Applications De Recherche Scientifique
Chemical Synthesis and Properties
A review encompassing the chemistry of compounds containing pyrazole and benzothiazole structures, like N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide, discussed the synthesis, properties, and the potential research avenues for these compounds. It highlighted their spectroscopic properties, structures, magnetic properties, and their biological and electrochemical activities (Boča, Jameson, & Linert, 2011).
Antioxidant Capacity Assays
The compound falls under the broader category of antioxidants, and a study delved into the reaction pathways of the ABTS/PP decolorization assay, a widely used method to assess antioxidant capacity. It explored the specific reactions of certain antioxidants and discussed how these assays, despite certain limitations, can be instrumental in understanding the antioxidant systems (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Role in Heterocyclic Chemistry
The pyrazole moiety, a part of this compound, is significant in the synthesis of biologically active compounds. It's used as a pharmacophore and plays a critical role in the synthesis of a variety of heterocyclic compounds with widespread biological activities, including anticancer, antimicrobial, and antiviral activities (Dar & Shamsuzzaman, 2015).
Biological Activities of Analogous Compounds
Research on analogous compounds indicated their diverse biological effects, such as antioxidant, hypoglycemic, antitubercular, analgesic, antiviral, antimicrobial, and antifungal activities. These studies emphasize the potential of exploring new bioactive compounds within similar chemical structures (Chornous, Palamar, Grozav, & Vovk, 2016).
Role in Neurobiology
Although not directly related to the exact compound , research on structurally similar compounds has revealed insights into neurobiological properties, demonstrating the dynamic interplay between neurotransmitter systems and the role of structural and functional plasticity in brain regions. Such studies offer a glimpse into the potential neurobiological implications of related compounds (McEwen & Olié, 2005).
Propriétés
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-(2-pyrazol-1-ylethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3S/c1-15-12-16(2)21-20(13-15)31-23(25-21)27(9-8-26-7-3-6-24-26)22(28)17-4-5-18-19(14-17)30-11-10-29-18/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAWIMKMJFJIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)N(CCN3C=CC=N3)C(=O)C4=CC5=C(C=C4)OCCO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![benzyl 2-(1,7-dimethyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2516374.png)
![4-{[6-oxo-6-(4-pyridin-2-ylpiperazin-1-yl)hexyl]amino}quinazoline-2(1H)-thione](/img/no-structure.png)


![1-allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole](/img/structure/B2516380.png)
![2-[[5-Butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2516381.png)



![(E)-2-[3-[3,5-bis(trifluoromethyl)phenyl]-5-nitrotriazol-4-yl]-N,N-dimethylethenamine](/img/structure/B2516388.png)
![2-cyclopentyl-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2516389.png)


![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2516396.png)